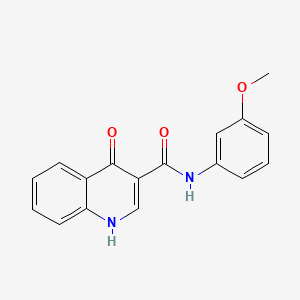

4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” is a derivative of 4-hydroxy-2-quinolones . The 4-hydroxy-2-quinolones are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones involves various synthetic approaches . For instance, the reaction of 4-hydroxy-2 (1 H )-quinolinone, aromatic aldehydes, and malononitrile in an ionic liquid such as BMIm affords pyrano [2,3- b ]quinoline-3-carbonitrile derivatives .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-2-quinolones displays different tautomeric forms between the carbonyl groups, CH 2 -3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

4-hydroxy-2-quinolones are involved in various chemical reactions. For instance, the reaction of 4-hydroxy-2 (1 H )-quinolinone, aromatic aldehydes, and malononitrile in an ionic liquid such as BMIm affords pyrano [2,3- b ]quinoline-3-carbonitrile derivatives .

科学的研究の応用

Crystallographic Analysis and Diuretic Properties

One study examined the crystallographic structure of a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. This compound has strong diuretic properties and could serve as a new remedy for hypertension. The study discovered two polymorphic modifications, providing insights into the crystal packing and molecular interactions of this class of compounds (Shishkina et al., 2018).

Cancer Research and Kinase Inhibition

Several studies have explored the applications of quinoline-3-carboxamide derivatives in cancer research. Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, showed promising results in phase III clinical trials for metastatic prostate cancer (Akinboye et al., 2014). Additionally, novel 4-(2-fluorophenoxy)quinoline derivatives with a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety showed significant antiproliferative activity against various cancer cell lines, indicating their potential as multi-targeted receptor tyrosine kinase inhibitors (Li et al., 2013).

Radioligand Research

N-[11C]methylated quinoline-2-carboxamide derivatives have been studied as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). This research provides insights into the use of quinoline-3-carboxamide derivatives in molecular imaging and diagnostic procedures (Matarrese et al., 2001).

Corrosion Inhibition

A computational study on novel quinoline derivatives, including various 1,4-dihydroquinoline-3-carbonitrile derivatives, revealed their potential as corrosion inhibitors for iron. These studies suggest that certain quinoline derivatives could be used in industrial applications to prevent material degradation (Erdoğan et al., 2017).

Antimicrobial Activity

Quinoline-2-carboxanilides have shown antimicrobial activity against Desulfovibrio piger Vib-7, a bacterium often associated with gastrointestinal diseases. Certain derivatives, such as 8-hydroxy-N-(3-methoxyphenyl)quinoline-2-carboxamide, demonstrated significant cytotoxic activity, indicating their potential as antimicrobial agents (Kushkevych et al., 2018).

作用機序

Target of Action

The primary targets of 4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide Quinoline motifs, to which this compound belongs, have been recognized for their broad spectrum of bioactivity . They have been harnessed in drug design and have shown potential in medicinal chemistry research .

Mode of Action

The exact mode of action of This compound Quinoline-based compounds have been reported to exhibit potent anti-cancer activity against various types of tumors . The interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

The specific biochemical pathways affected by This compound Quinoline derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Given the broad bioactivity of quinoline motifs, it can be inferred that this compound may have significant molecular and cellular effects .

将来の方向性

The future directions for “4-hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide” could involve further exploration of its therapeutic potential, given the known biological activities of 4-hydroxy-2-quinolones . Additionally, new synthetic approaches could be developed to improve the efficiency and yield of its synthesis .

特性

IUPAC Name |

N-(3-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)14-10-18-15-8-3-2-7-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCBMSLUMSGCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

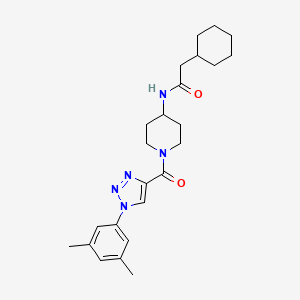

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)

![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)

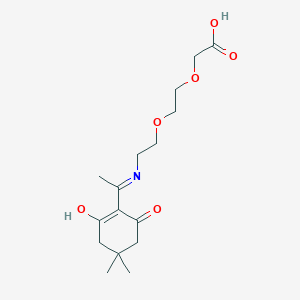

![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)

![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)

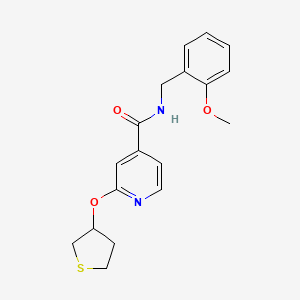

![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)